![molecular formula C19H19N3O2 B4112385 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
Overview
Description
2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide, also known as OXA-23 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide inhibits 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing carbapenem antibiotics, which allows the antibiotics to remain active and kill the bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound effectively inhibits 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide and enhances the activity of carbapenem antibiotics. In vivo studies have shown that the compound can reduce bacterial load and improve survival in animal models of Acinetobacter baumannii infection.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide in lab experiments include its specificity for 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide and its potential to enhance the activity of carbapenem antibiotics. However, the compound has limitations, including its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the study of 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide. These include:
1. Optimization of the synthesis method to improve yield and purity.
2. Further in vitro and in vivo studies to determine the efficacy of the compound in different animal models and against different strains of Acinetobacter baumannii.
3. Development of new formulations of the compound to improve solubility and stability.
4. Studies to determine the potential of the compound to enhance the activity of other antibiotics.
5. Investigation of the potential of the compound to inhibit other carbapenemases and beta-lactamases produced by bacteria.
6. Clinical trials to determine the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is a promising compound with potential therapeutic applications as an 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide inhibitor. Further research is needed to optimize the synthesis method, improve the solubility and stability of the compound, and determine its safety and efficacy in humans.
Scientific Research Applications
2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide has been studied for its potential therapeutic applications as an 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide inhibitor. 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is an enzyme produced by Acinetobacter baumannii, a bacteria that is responsible for a range of infections, including pneumonia, bloodstream infections, and wound infections. 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide confers resistance to carbapenem antibiotics, which are commonly used to treat these infections. By inhibiting 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide, 2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide has the potential to enhance the effectiveness of carbapenem antibiotics and reduce the development of antibiotic resistance.
properties
IUPAC Name |
2-methyl-N-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)17(23)20-16-10-8-15(9-11-16)19-22-21-18(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHCTXDDDYOCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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